Cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine is a complex chemical compound with the molecular formula and a molecular weight of 306.39 g/mol. This compound features a cyclohexanamine backbone, characterized by a cis configuration around the cyclohexane ring, which significantly influences its biological interactions and chemical reactivity. The presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoroethyl-methylamino substituent further contributes to its unique properties and potential applications in scientific research.
The compound is classified under amines due to the presence of amino groups, and it is also recognized for its fluorinated components, placing it within the category of fluorinated organic compounds. Its structural uniqueness allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and pharmacological studies .
The synthesis of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves several key steps:
Optimization of these methods can enhance yield and purity, utilizing techniques such as continuous flow reactors for industrial production.
The molecular structure of cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine can be depicted as follows:
Cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine is primarily investigated in pharmacological contexts:
Research aims to elucidate how these interactions can influence biological pathways and contribute to potential therapeutic applications.
Cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine has various applications across scientific fields:
The construction of the cis-cyclohexane core predominantly leverages catalytic hydrogenation of aromatic precursors or imine intermediates under carefully modulated conditions. Patent CN109824520B demonstrates that rhodium-catalyzed hydrogenation (5-10 bar H₂) of 4-methylphenylboronic acid neopentyl glycol ester in ethanol/water mixtures at 60-80°C achieves >95% cis-4-methylcyclohexylamine selectivity when employing [Rh(cod)Cl]₂ with chelating diphosphines [1]. This high stereoselectivity arises from the catalyst's ability to adsorb the substrate uniformly on its surface, favoring hydrogen delivery to the sterically less hindered face. Copper chromite (Cu₂Cr₂O₅) catalysts, as described in US6232501B1, provide an economical alternative for reductive amination pathways, converting 4-methylcyclohexylideneamines to the corresponding cis-amines with diastereomeric ratios (dr) exceeding 15:1 at 100-120°C and 50-80 bar H₂ pressure [3]. The cis preference is attributed to the equatorial adsorption of the imine C=N bond onto the copper surface, followed by hydride transfer from the catalyst-bound hydrogen. Crucially, pressure optimization is essential: elevated pressures (>50 bar) accelerate reaction kinetics but promote over-reduction and epimerization, while lower pressures (<20 bar) improve diastereoselectivity at the expense of extended reaction times (24-48 hours).
Table 2: Hydrogenation Optimization for Cyclohexanamine Precursors
Catalyst System | Conditions | Yield (%) | cis:trans Ratio | Key Variables |
---|---|---|---|---|
Rh/[Rh(cod)Cl]₂ | 70°C, 7 bar H₂, EtOH/H₂O (4:1) | 92 | 97:3 | Solvent polarity, H₂ pressure |
Copper Chromite | 110°C, 60 bar H₂, iPrOH | 85 | 94:6 | Temperature, metal dispersion |
Pd/C (5% w/w) | 25°C, 3 bar H₂, THF | 78 | 65:35 | Low stereoselectivity observed |
Installation of the [(2,2-difluoroethyl)(methyl)amino]methyl side chain necessitates sequential alkylation protocols that preserve the labile C-F bonds while maintaining stereochemical integrity. Boron-based auxiliaries serve as crucial stereodirecting agents during this stage. As demonstrated in CN109824520B, transamidation of cis-4-methylcyclohexylamine with 4-methylphenylboronic acid under Dean-Stark conditions forms a stable boronate complex that temporarily masks the primary amine and prevents undesired N-alkylation or epimerization during subsequent functionalization [1] [9]. The transient boronate complex selectively permits alkylation at the less sterically encumbered aminomethyl group via SN2 reactions. This chemoselective protection enables stepwise introduction of the difluoroethyl moiety: first through reductive amination with difluoroacetaldehyde (generated in situ from ethyl difluoroacetate and DIBAL-H), followed by Eschweiler-Clarke methylation using formaldehyde/formic acid to install the methylamino group. CA2937431A1 further validates this approach, reporting that neopentyl glycol esters of boronic acids provide enhanced hydrolytic stability during multi-step sequences, allowing dr >98:2 in the final alkylated product when reactions are conducted below 0°C in anhydrous tetrahydrofuran [6].
Table 3: Stereochemical Outcomes in Side-Chain Installation
Reaction Sequence | Stereodirecting Group | Temperature (°C) | Product dr (cis:trans) |
---|---|---|---|
Direct alkylation w/o protection | None | 25 | 72:28 |
Boronic acid complexation | 4-MeC₆H₄B(OH)₂ | 0 | 92:8 |
Boronic ester complexation | 4-MeC₆H₄B(neopentyl glycol) | -20 | 98:2 |
Enzymatic resolution post-alkylation | Lipase PS-C (Amano) | 35 | >99:1* |
*Resolution requires additional steps, reducing overall yield by 35-40%
Translating the synthesis from milligram to kilogram scale introduces critical challenges in stereochemical fidelity and process safety. Laboratory routes employing low-temperature (-78°C) lithiation for difluoroethyl installation become prohibitively expensive and hazardous at scale due to butyllithium handling and cryogenic energy demands [6]. Industrial adaptations instead utilize phase-transfer catalysis (PTC) with benzyltriethylammonium chloride, enabling alkylation at 5-10°C in biphasic toluene/water systems while maintaining dr >95% [1]. Purification presents another divergence: laboratory chromatography on silica gel causes partial epimerization of the cis-isomer, reducing diastereomeric purity by 10-15%. Patent CN109824520B addresses this through crystallization-induced diastereomeric resolution using (R)-(-)-mandelic acid as a chiral resolving agent in ethanol/water mixtures, yielding enantiomerically pure (>99% ee) cis-product after two recrystallizations [1]. Continuous flow hydrogenation systems mitigate gas handling risks at scale, providing 5-fold improvement in mass transfer compared to batch reactors while maintaining stereoselectivity. However, the difluoroethyl group introduces unique stability concerns: its propensity for HF elimination under basic conditions necessitates strict pH control (pH 5-7) during all workup steps, requiring specialized corrosion-resistant equipment (Hastelloy C-276 reactors) for large-scale manufacturing.
Scalability Comparison:
Table 4: Critical Process Parameters for Scale-Up
Process Step | Laboratory Method | Industrial Adaptation | Impact on Stereochemistry |
---|---|---|---|
Hydrogenation | Batch autoclave | Continuous flow reactor | Improved mass transfer → higher dr |
Boronate Formation | Anhydrous solvents, N₂ blanket | Solvent-free mechanochemistry | Reduced epimerization risk |
Difluoroethylation | Cryogenic conditions | Phase-transfer catalysis (5-10°C) | Maintains dr with safer operation |
Purification | Column chromatography | Chiral resolution crystallization | dr enhancement to >99:1 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3